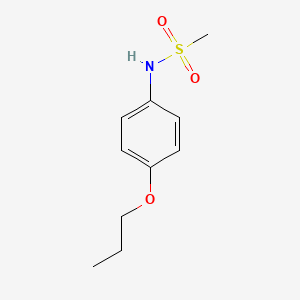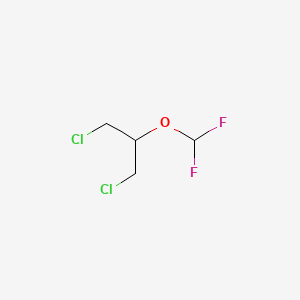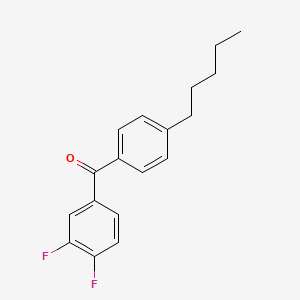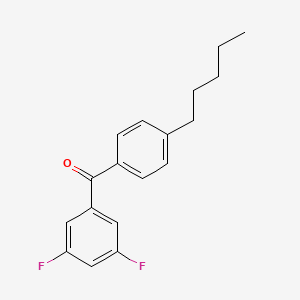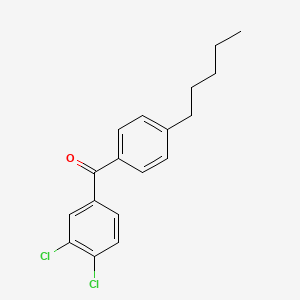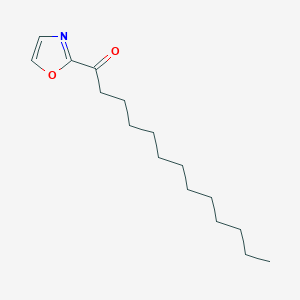
2-Tridecanoyloxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Tridecanoyloxazole is a chemical compound with the molecular formula C16H27NO2 and a molecular weight of 265.4 . It has the IUPAC name 1-(1,3-oxazol-2-yl)-1-tridecanone .
Molecular Structure Analysis
The molecular structure of 2-Tridecanoyloxazole consists of a five-membered oxazole ring attached to a tridecanoyl group . The oxazole ring contains one nitrogen atom and one oxygen atom .
Aplicaciones Científicas De Investigación
Supramolecular and Coordination Chemistry
1,2,3-Triazoles are known for their diverse supramolecular interactions, which have been leveraged in supramolecular and coordination chemistry. Their nitrogen-rich structure allows for complexation with anions through hydrogen and halogen bonding. These interactions have been utilized in anion recognition, catalysis, and photochemistry, demonstrating the versatility of triazoles beyond their initial use in click chemistry (Schulze & Schubert, 2014).
Medicinal Chemistry
Triazoles have shown immense pharmacological potential, with structures readily synthesized through click chemistry. Their applications span across various therapeutic areas, including as COX-1/COX-2 inhibitors, HIV protease inhibitors, and CB1 cannabinoid receptor antagonists. This highlights the significant role of 1,2,3-triazoles in drug discovery and development (Dheer, Singh, & Shankar, 2017).
Drug Discovery and Bioisosteres
In drug discovery, the triazole ring is often used as a bioisostere, mimicking various functional groups to design new active molecules. This application is particularly notable in the development of antimicrobial, antiviral, and antitumor agents, showcasing the triazole ring's capability to enhance biological activity and drug-like properties (Bonandi et al., 2017).
Therapeutic Applications
The broad range of therapeutic applications for triazoles and their derivatives includes antimicrobial, antiviral, antitubercular, anticancer, and antidepressant activities, among others. These compounds are also significant in fields like organocatalysis, agrochemicals, and materials science, indicating their wide-ranging impact across scientific disciplines (Matin et al., 2022).
Novel Derivatives and Patents
Research and patents on triazole derivatives, such as 1H-1,2,3-triazoles, have demonstrated their importance in creating new drugs with diverse biological activities. The continuous development of new synthetic methods and the evaluation of these compounds underscore their ongoing relevance in medicinal chemistry (Ferreira et al., 2013).
Direcciones Futuras
While specific future directions for research on 2-Tridecanoyloxazole are not mentioned in the available resources, oxazole compounds in general are of significant interest in medicinal chemistry . Future research may focus on synthesizing new oxazole derivatives and exploring their potential therapeutic applications .
Propiedades
IUPAC Name |
1-(1,3-oxazol-2-yl)tridecan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO2/c1-2-3-4-5-6-7-8-9-10-11-12-15(18)16-17-13-14-19-16/h13-14H,2-12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASCDMTJLKMAUPY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC(=O)C1=NC=CO1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20642042 |
Source


|
| Record name | 1-(1,3-Oxazol-2-yl)tridecan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20642042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.39 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Tridecanoyloxazole | |
CAS RN |
898758-51-5 |
Source


|
| Record name | 1-(2-Oxazolyl)-1-tridecanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898758-51-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(1,3-Oxazol-2-yl)tridecan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20642042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

